molecular formula C26H23N3O6 B10891723 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide

2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide

Cat. No.: B10891723
M. Wt: 473.5 g/mol
InChI Key: AWXNEWQVXFZKLM-UHFFFAOYSA-N
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Description

2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This particular compound is characterized by the presence of two chromene rings and a piperazine moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromene and piperazine derivatives.

Comparison with Similar Compounds

Compared to other coumarin derivatives, 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide stands out due to its unique combination of two chromene rings and a piperazine moiety. Similar compounds include:

The uniqueness of this compound lies in its enhanced bioavailability and potential for diverse chemical modifications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H23N3O6

Molecular Weight

473.5 g/mol

IUPAC Name

2-oxo-N-[2-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]chromene-3-carboxamide

InChI

InChI=1S/C26H23N3O6/c30-23(19-15-17-5-1-3-7-21(17)34-25(19)32)27-9-10-28-11-13-29(14-12-28)24(31)20-16-18-6-2-4-8-22(18)35-26(20)33/h1-8,15-16H,9-14H2,(H,27,30)

InChI Key

AWXNEWQVXFZKLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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